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Compound of Interest

Compound Name: 2-Bromobenzothiazole

Cat. No.: B1268465 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 2-
Bromobenzothiazole and its key derivatives. By presenting key experimental data from

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this

document serves as a valuable resource for the structural elucidation and characterization of

these important heterocyclic compounds.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Bromobenzothiazole and its

derivatives. This allows for a direct comparison of the influence of different substituents at the

2-position on the spectral characteristics of the benzothiazole core.

¹H NMR Spectral Data
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Compound Solvent
Chemical Shift (δ)
ppm and
Multiplicity

Assignment

2-Bromobenzothiazole CDCl₃

7.96-7.99 (m, 1H),

7.77-7.80 (m, 1H),

7.37-7.48 (m, 2H)[1]

Aromatic Protons[1]

2-Aminobenzothiazole

Analog
DMSO-d₆

~7.85 (Broad Singlet,

2H), ~7.65 (d), ~7.41

(d), ~6.91 (t)[2]

-NH₂, Aromatic

Protons[2]

2-Methylbenzothiazole CDCl₃
7.933, 7.769, 7.40,

7.32, 2.791 (s)[3]

Aromatic Protons, -

CH₃[3]

2-Chlorobenzothiazole CDCl₃
8.08 (d), 7.87 (d), 7.50

(t), 7.40 (t)
Aromatic Protons

¹³C NMR Spectral Data
Compound Solvent

Chemical Shift (δ)
ppm

Assignment

2-Bromobenzothiazole CDCl₃

152.3, 138.9, 137.3,

126.6, 125.7, 122.8,

120.9[1]

C2, Quaternary

Carbons, Aromatic

CH[1]

2-Aminobenzothiazole

Analog
DMSO-d₆

~167.6, ~151.3,

~132.1, ~129.2,

~122.5, ~121.0,

~110.9[2]

C2, Quaternary

Carbons, Aromatic

CH[2]

2-Methylbenzothiazole CDCl₃

167.3, 153.2, 135.2,

126.2, 125.0, 122.4,

121.5, 19.9

C2, Quaternary

Carbons, Aromatic

CH, -CH₃

2-Chlorobenzothiazole Chloroform-d

153.2, 142.0, 133.1,

126.7, 126.3, 123.0,

121.1

C2, Quaternary

Carbons, Aromatic CH
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IR Spectral Data
Compound Technique

Key Vibrational
Frequencies (cm⁻¹)

Functional Group
Assignment

2-Bromobenzothiazole Melt (Liquid)

Data not explicitly

detailed in search

results.

-

2-Aminobenzothiazole KBr Pellet
~3400-3200, ~1630,

~1560

N-H stretching, C=N

stretching, Aromatic

C=C stretching

2-Methylbenzothiazole -

Data not explicitly

detailed in search

results.

-

2-Chlorobenzothiazole -

Data not explicitly

detailed in search

results.

-

Mass Spectrometry Data
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Compound Ionization Method Key m/z Values
Fragmentation
Pattern Notes

2-Bromobenzothiazole ESI

[M+H]⁺: 213.9326

(calculated), 213.9331

(found)[1]

The presence of

bromine is indicated

by the characteristic

isotopic pattern (¹⁹Br

and ⁸¹Br).

2-Aminobenzothiazole ESI
[M+H]⁺ expected

around 151.0

Fragmentation may

involve loss of the

amino group.[2]

2-Methylbenzothiazole Electron Ionization M⁺ at m/z 149[4]

Fragmentation can

involve loss of a

methyl radical.

2-Chlorobenzothiazole GC-MS
M⁺ at m/z 169 and

171[5]

The isotopic pattern of

chlorine (³⁵Cl and

³⁷Cl) is a key

diagnostic feature.

Experimental Protocols
Detailed methodologies are crucial for the accurate acquisition and interpretation of

spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring NMR spectra of benzothiazole derivatives is as follows:

Sample Preparation: Dissolve approximately 5-25 mg of the purified compound in 0.6-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2][6]

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for

chemical shifts (δ = 0.00 ppm).[6]

Data Acquisition:
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¹H NMR: Spectra are typically acquired on a spectrometer operating at a frequency of 300

MHz or higher.[6]

¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a higher sample

concentration (50-100 mg) and a longer acquisition time may be necessary.[6]

Data Processing: The raw data is processed using Fourier transformation, followed by phase

and baseline corrections to obtain the final spectrum.[6]

Infrared (IR) Spectroscopy
A typical procedure for obtaining an FT-IR spectrum is as follows:

Sample Preparation:

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal.[2][6] This is a common and convenient method for solid samples.

KBr Pellet: Alternatively, the sample can be ground with potassium bromide and pressed

into a thin disk.[2][6]

Background Spectrum: A background spectrum of the empty sample holder or a pure KBr

pellet is recorded first to subtract atmospheric (e.g., CO₂, H₂O) and instrumental

interferences.[2][6]

Sample Spectrum: The sample is placed in the beam path, and its spectrum is recorded,

typically over a range of 4000–400 cm⁻¹.[2]

Data Analysis: The final spectrum is analyzed to identify characteristic absorption bands

corresponding to the molecule's functional groups.[2]

Mass Spectrometry (MS)
A general workflow for mass spectrometry analysis includes:

Sample Introduction: The sample is introduced into the mass spectrometer, often coupled

with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography

(LC-MS).
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Ionization: The sample molecules are ionized. Common techniques include Electron Impact

(EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.[2]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).[2]

Detection: A detector records the abundance of each ion, which is then plotted against its

m/z value to generate a mass spectrum.[2] High-resolution mass spectrometry (HRMS) can

be used for precise mass determination to confirm the molecular formula.[6]

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and structural

elucidation of 2-Bromobenzothiazole and its derivatives.
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Caption: Workflow for the spectroscopic analysis of benzothiazoles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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